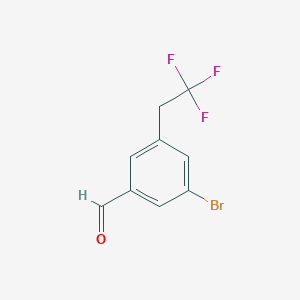
3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a bromine atom, a trifluoroethyl group, and an aldehyde group. This compound is of interest in various scientific research fields due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkylation: The compound can be synthesized through the halogenation of benzene to introduce the bromine atom, followed by the alkylation to attach the trifluoroethyl group.
Vilsmeier-Haack Formylation: This method involves the formylation of the bromobenzene derivative using the Vilsmeier-Haack reagent to introduce the aldehyde group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the desired compound.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) under basic conditions.
Major Products Formed:
Oxidation: 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid.
Reduction: 3-Bromo-5-(2,2,2-trifluoroethyl)benzyl alcohol.
Substitution: 3-Cyanobenzoic acid or 3-Hydroxybenzoic acid.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may involve the inhibition of certain enzymes or signaling pathways involved in inflammation. The exact mechanism can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-Bromo-5-(2,2,2-trifluoroethyl)pyridine
3-Bromo-N-(2,2,2-trifluoroethyl)aniline
3-Bromo-2-(2,2,2-trifluoroethyl)pyridine
This comprehensive overview highlights the significance of 3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C9H6BrF3O |
|---|---|
Poids moléculaire |
267.04 g/mol |
Nom IUPAC |
3-bromo-5-(2,2,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O/c10-8-2-6(4-9(11,12)13)1-7(3-8)5-14/h1-3,5H,4H2 |
Clé InChI |
QDMMZECHLUMZGL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C=O)Br)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B15361102.png)



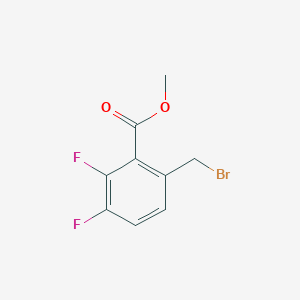
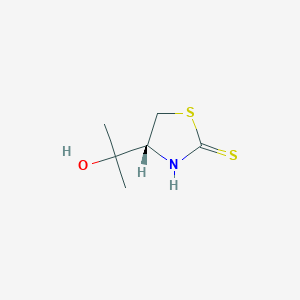
![(2S)-2-[[(1R,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B15361113.png)
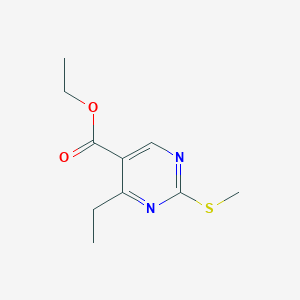
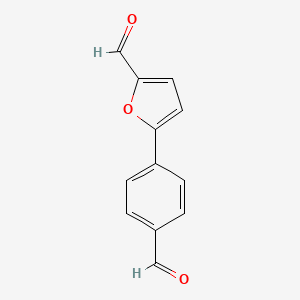
![2-[3-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B15361140.png)


![[3-(Difluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B15361156.png)

